N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine
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Overview
Description
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is a derivative of acridine, a class of compounds known for their intercalative properties with DNA. This compound is notable for its potential cytostatic and antitumor activities, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine typically involves the nitration of 9-(dimethylaminopropylamino)acridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with additional steps to purify the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-9-(dimethylaminopropylamino)acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine involves its intercalation into DNA, where it inserts itself between the base pairs of the DNA helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the nitro group can undergo reduction to form reactive intermediates that covalently bind to DNA, leading to cytotoxic effects and apoptosis in cancer cells .
Comparison with Similar Compounds
1-Nitro-9-(dimethylaminopropylamino)acridine (Nitracrine): Known for its antitumor activities and selective toxicity to hypoxic cells.
3-Nitro-9-(dimethylaminopropylamino)acridine: Exhibits similar mutagenic properties but with different frameshift mutation profiles.
4-Nitro-9-(dimethylaminopropylamino)acridine: Less effective in inducing frameshift mutations compared to the 2- and 3-nitro isomers.
Uniqueness: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is unique due to its specific position of the nitro group, which influences its DNA intercalation properties and mutagenic potential. Its ability to form covalent DNA adducts distinguishes it from simple intercalating agents .
Properties
CAS No. |
6237-22-5 |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)11-5-10-19-18-14-6-3-4-7-16(14)20-17-9-8-13(22(23)24)12-15(17)18/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20) |
InChI Key |
YBGPLGCFHRTAJZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
6237-22-5 | |
Related CAS |
6237-23-6 (di-hydrochloride) |
Synonyms |
2-nitro-9-(3'-N,N-dimethylaminopropyl)aminoacridine C 264 C 264 dihydrochloride C-264 |
Origin of Product |
United States |
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